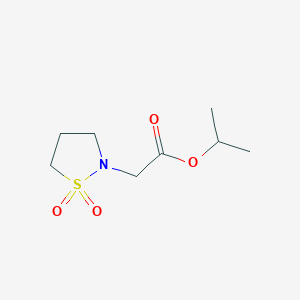![molecular formula C15H22N2O2 B7587380 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide, also known as APEC, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. APEC belongs to the class of cyclopentane carboxamides and has been shown to have promising effects in various studies.
Mécanisme D'action
The mechanism of action of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of STAT3, a protein that is involved in cancer cell growth.
Biochemical and Physiological Effects:
1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide in lab experiments is its specificity. 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying their functions. However, one of the limitations of using 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide is its complex synthesis process. The synthesis of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide requires specialized equipment and expertise, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the study of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide. One area of research is the development of more efficient synthesis methods for 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide in vivo. This will help to determine the optimal dosage and administration of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide for therapeutic use. Additionally, further studies are needed to fully understand the mechanism of action of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide involves the reaction of 1-bromo-2-methoxyethane with cyclopentanone in the presence of sodium hydride to obtain 1-(2-methoxyphenyl)ethylcyclopentanone. This intermediate is then reacted with ammonium acetate to obtain 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide. The synthesis of 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide is a multi-step process and requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various studies. 1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(12-7-3-4-8-13(12)19-2)17-14(18)15(16)9-5-6-10-15/h3-4,7-8,11H,5-6,9-10,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNIUXUOLZOSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C2(CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-methylimidazol-2-yl)ethyl]hexan-2-amine](/img/structure/B7587300.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7587313.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)
![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)


![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)
![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)

